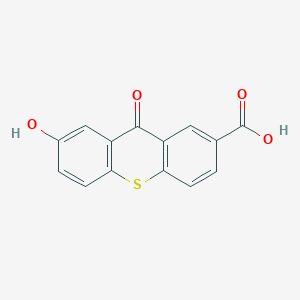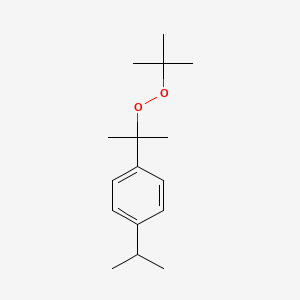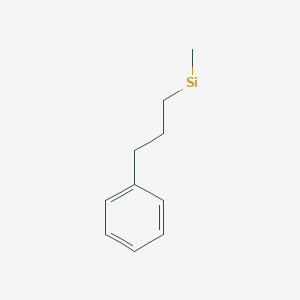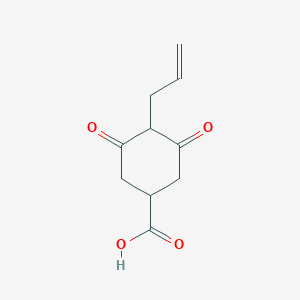
9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo- is a chemical compound with the molecular formula C14H8O3S It is known for its unique structure, which includes a thioxanthene core with a carboxylic acid group at the 2-position, a hydroxy group at the 7-position, and a keto group at the 9-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo- typically involves the reaction of 2-(2-carboxyphenyl)sulfanylbenzoic acid under specific conditions . The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo- involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and other cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Oxo-9H-xanthene-2-carboxylic acid: This compound has a similar structure but lacks the sulfur atom present in 9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-.
Thioxanthone derivatives: These compounds share the thioxanthene core but differ in the functional groups attached to the core structure.
Uniqueness
9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo- is unique due to its specific combination of functional groups and the presence of a sulfur atom in the thioxanthene core
Eigenschaften
CAS-Nummer |
51907-26-7 |
|---|---|
Molekularformel |
C14H8O4S |
Molekulargewicht |
272.28 g/mol |
IUPAC-Name |
7-hydroxy-9-oxothioxanthene-2-carboxylic acid |
InChI |
InChI=1S/C14H8O4S/c15-8-2-4-12-10(6-8)13(16)9-5-7(14(17)18)1-3-11(9)19-12/h1-6,15H,(H,17,18) |
InChI-Schlüssel |
HVKGMAOXKCYTAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(S2)C=CC(=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, 1-methoxy-4-[(octyloxy)methyl]-](/img/structure/B14637142.png)

![2-[3-(1,3-Dioxolan-2-yl)propyl]-5-methoxy-3-methylbenzoic acid](/img/structure/B14637148.png)
![N-[[2,4-Bis(cyanomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B14637151.png)
![tert-Butyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14637152.png)

![2-[(4-Methylpentan-2-yl)amino]ethanol](/img/structure/B14637165.png)





![[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene](/img/structure/B14637200.png)
